molecular formula C21H23F3IN3O2S B5376026 N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide

N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide

Cat. No.: B5376026
M. Wt: 565.4 g/mol
InChI Key: HILBXBHLPRBDEV-UHFFFAOYSA-M
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Description

N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide is a complex organic compound with a unique structure that includes a benzimidazolium core, a trifluoromethylsulfonyl group, and an ethenyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide typically involves multiple steps. The starting materials often include 1,3-diethylbenzimidazole and trifluoromethylsulfonyl chloride. The reaction proceeds through a series of steps including alkylation, sulfonylation, and iodination under controlled conditions. The reaction conditions usually involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide undergoes various types of chemical reactions including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazolium core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with proteins and enzymes, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-2-[1,3-diethyl-5-(trifluoromethylsulfonyl)benzimidazol-1-ium-2-yl]ethenyl]-N-methylaniline;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N3O2S.HI/c1-4-26-18-12-11-17(30(28,29)21(22,23)24)15-19(18)27(5-2)20(26)13-14-25(3)16-9-7-6-8-10-16;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILBXBHLPRBDEV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)[N+](=C1C=CN(C)C3=CC=CC=C3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=C(C=CC(=C2)S(=O)(=O)C(F)(F)F)[N+](=C1/C=C/N(C)C3=CC=CC=C3)CC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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